

SGI-7079 and PD-1 Blockade: A Synergistic Combination for Cancer Immunotherapy

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Compound of Interest

Compound Name: SGI-7079

Cat. No.: B610817

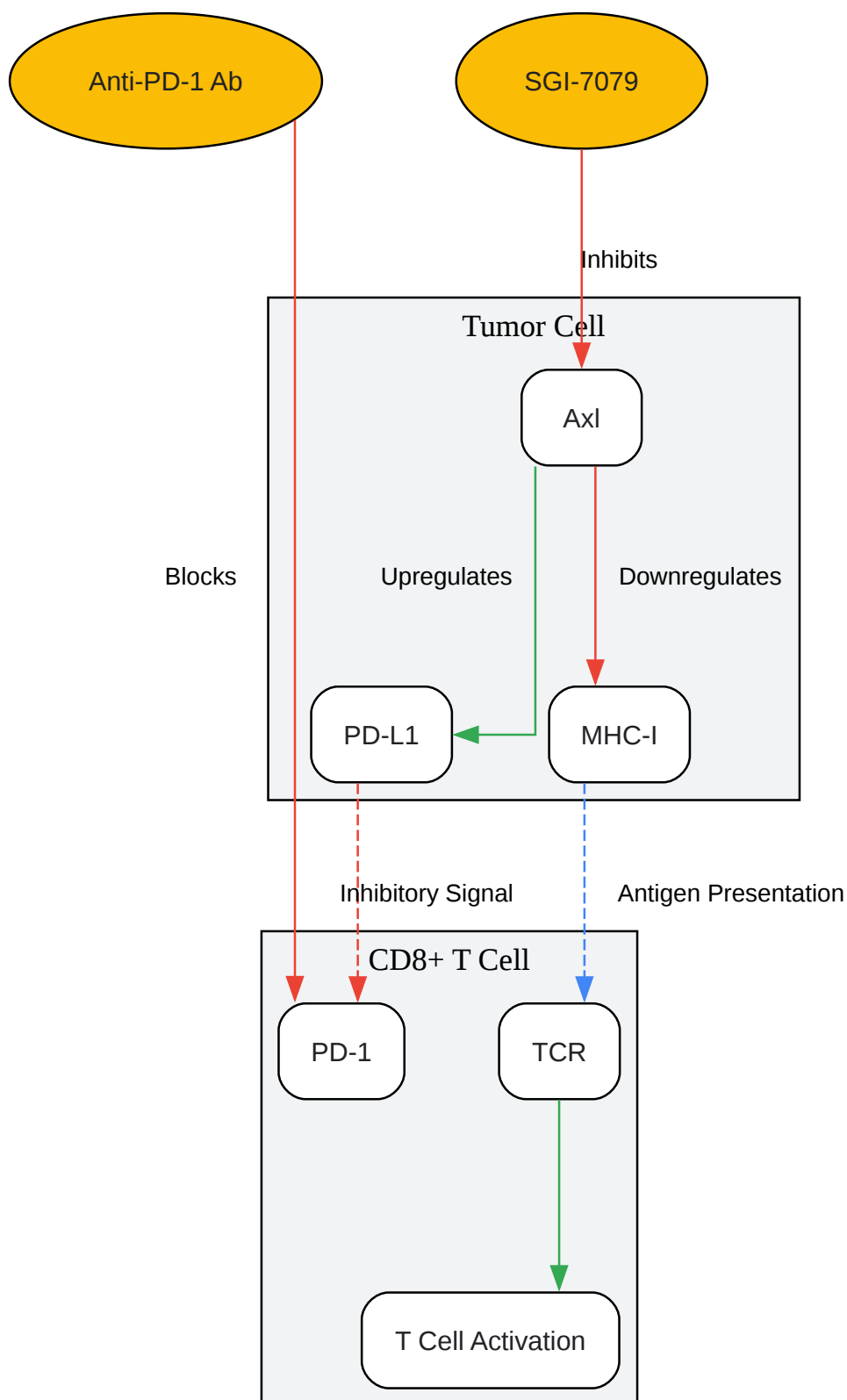
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The combination of **SGI-7079**, a potent Axl kinase inhibitor, with programmed cell death-1 (PD-1) blockade has demonstrated significant synergistic antitumor effects in preclinical cancer models. This guide provides a comprehensive comparison of the standalone and combined therapies, supported by experimental data, detailed protocols, and mechanistic diagrams to inform researchers, scientists, and drug development professionals.

Mechanism of Synergy

SGI-7079 enhances the efficacy of PD-1 blockade through a multi-faceted mechanism. By inhibiting Axl, a receptor tyrosine kinase, **SGI-7079** modulates the tumor microenvironment to be more susceptible to immunotherapy. Mechanistically, Axl inhibition by **SGI-7079** leads to an increased activation of tumor-infiltrating T cells. This heightened activation state is accompanied by an upregulation of PD-1 on the surface of these T cells and an increase in PD-L1 expression on tumor cells. This sets the stage for a potent synergistic effect when combined with an anti-PD-1 antibody, which blocks the inhibitory PD-1/PD-L1 interaction, leading to a more robust and sustained anti-tumor immune response.^{[1][2]}

Signaling Pathway: **SGI-7079** and PD-1 Blockade Synergy



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Caption: **SGI-7079** inhibits Axl, leading to increased PD-L1 and MHC-I on tumor cells, while anti-PD-1 blocks the PD-1/PD-L1 inhibitory axis, enhancing T cell activation.

Comparative Efficacy: In Vivo Studies

Preclinical studies in murine cancer models have provided quantitative evidence of the synergistic anti-tumor effects of combining **SGI-7079** with PD-1 blockade.

Table 1: Survival Analysis in ID8 Ovarian Cancer Model

Treatment Group	Median Survival (days)	Outcome
Vehicle	27	-
SGI-7079	54.5	-
R428 (Axl Inhibitor)	56	-
Anti-PD-1 mAb	78.5	-
SGI-7079 + Anti-PD-1 mAb	Not Reached	1/3 of mice cured
R428 + Anti-PD-1 mAb	Not Reached	1/3 of mice cured

Data sourced from a study in C57BL/6 mice bearing ID8 tumors.[\[1\]](#)

Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes

Treatment Group	PD-1 Expression on CD8+ T Cells	PD-L1 Expression on Tumor Cells	MHC-I Expression on Tumor Cells
Control Vehicle	Baseline	Baseline	Baseline
SGI-7079	Prominent Induction	Increased	Increased
R428	Prominent Induction	Increased	Increased

FACS analysis was performed on tumor-infiltrating T cells and tumor cells from ID8 tumor-bearing C57BL/6 mice treated for 5 days.[\[1\]](#)[\[2\]](#)

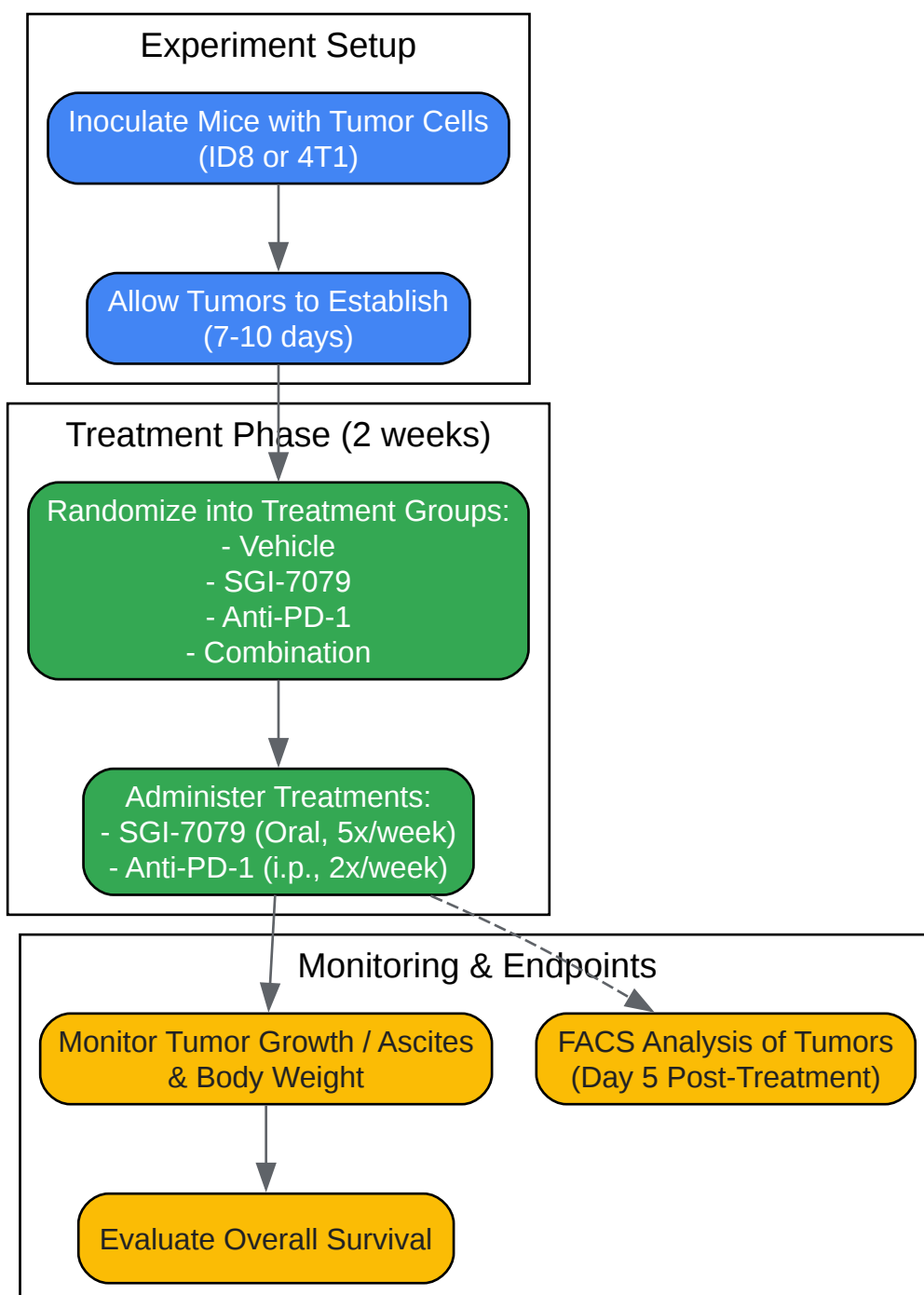
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

In Vivo Tumor Challenge and Treatment

- Animal Models: C57BL/6 syngeneic mice were used for the ID8 ovarian cancer model, while BALB/c syngeneic mice were used for the 4T1 breast cancer model.[\[1\]](#)
- Tumor Cell Inoculation:
 - ID8 cells (1×10^6) were injected intraperitoneally (i.p.) into C57BL/6 mice.[\[1\]](#)
 - 4T1 cells (5×10^5) were inoculated subcutaneously into BALB/c mice.[\[1\]](#)
- Treatment Regimen:
 - Treatment was initiated 10 days after tumor inoculation for the ID8 model and 7 days for the 4T1 model.[\[1\]](#)
 - **SGI-7079** was administered orally 5 days a week for 2 weeks.[\[1\]](#)
 - Anti-PD-1 monoclonal antibody (mAb) was injected i.p. twice a week for 2 weeks.[\[1\]](#)
 - Control groups received vehicle and/or a control antibody.[\[1\]](#)
- Monitoring:
 - For the ID8 model, mice were monitored daily for ascites formation and body weight was measured twice weekly. Euthanasia was performed when a weight increase of over 30% due to ascites was observed.[\[1\]](#)
 - For the 4T1 model, tumor growth and body weight were measured twice weekly. Tumor volumes were calculated using the formula: $\frac{1}{2}(\text{Length} \times \text{Width}^2)$.[\[1\]](#)

Experimental Workflow: In Vivo Synergy Study



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Caption: Workflow for the in vivo study evaluating the synergy between **SGI-7079** and anti-PD-1 therapy.

Flow Cytometry (FACS) Analysis

- **Sample Preparation:** Tumors from treated mice were harvested and processed to create single-cell suspensions.
- **Staining:** Cells were stained with fluorescently labeled antibodies against cell surface markers including CD4, CD8 (for T cells), PD-1, PD-L1, and MHC-I.
- **Analysis:** Stained cells were analyzed using a flow cytometer to quantify the expression levels of the target proteins on different cell populations.

Conclusion

The combination of **SGI-7079** and PD-1 blockade represents a promising therapeutic strategy. The Axl inhibitor **SGI-7079** appears to prime the tumor microenvironment for an enhanced response to immunotherapy by increasing T cell activation and the expression of PD-1 and PD-L1. The synergistic effects observed in preclinical models, leading to prolonged survival and even cures, provide a strong rationale for further clinical investigation of this combination therapy in various cancer types.

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References

- 1. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
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